N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2,3-dimethyl-1H-indole-5-carboxamide
Description
N-{2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}-2,3-dimethyl-1H-indole-5-carboxamide is a synthetic small molecule featuring a 2,3-dimethylindole core linked via an ethyl carboxamide bridge to a 2,6-dimethylphenyl group. The 2,6-dimethylphenyl group contributes to aromatic stacking and may influence binding specificity.
Properties
Molecular Formula |
C21H23N3O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[2-(2,6-dimethylanilino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide |
InChI |
InChI=1S/C21H23N3O2/c1-12-6-5-7-13(2)20(12)24-19(25)11-22-21(26)16-8-9-18-17(10-16)14(3)15(4)23-18/h5-10,23H,11H2,1-4H3,(H,22,26)(H,24,25) |
InChI Key |
HQEOJJBUJXNVIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)C2=CC3=C(C=C2)NC(=C3C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2,3-dimethyl-1H-indole-5-carboxamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole derivative is then subjected to further functionalization to introduce the carboxamide group and the dimethylphenyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2,3-dimethyl-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2,3-dimethyl-1H-indole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. Additionally, the compound may interact with signaling pathways that regulate inflammation and cell survival.
Comparison with Similar Compounds
Research Findings and Implications
- Agrochemical Potential: The target compound’s 2,6-dimethylphenyl and indole motifs align with herbicidal chloroacetamides (e.g., alachlor), suggesting possible acetolactate synthase (ALS) inhibition .
- Medicinal Chemistry : Indole carboxamides in show anticancer activity, but the target’s methyl substitutions may redirect its selectivity toward other targets (e.g., GPCRs or ion channels) .
- Physicochemical Limitations : The 2,3-dimethylindole group may reduce aqueous solubility compared to fluorinated analogs, necessitating formulation optimization for bioavailability .
Biological Activity
N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2,3-dimethyl-1H-indole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C20H26N4O2
- Molecular Weight : 370.45 g/mol
- IUPAC Name : this compound
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. The mechanisms often involve inhibition of key signaling pathways involved in cancer cell proliferation and survival.
| Study | Findings |
|---|---|
| Umesha et al. (2009) | Reported that pyrazole derivatives showed inhibitory activity against various cancer cell lines, suggesting potential applications in oncology. |
| Hase et al. (2013) | Identified that certain indole derivatives can inhibit adenylyl cyclase activity, which is crucial in cancer cell signaling pathways. |
Anti-inflammatory Properties
The compound has also been noted for its anti-inflammatory effects. By modulating inflammatory pathways, it may help reduce conditions characterized by excessive inflammation.
| Mechanism | Effect |
|---|---|
| Inhibition of TNF-alpha | Reduces inflammation in various models of inflammatory diseases. |
| Modulation of NF-kB pathway | Alters the expression of pro-inflammatory cytokines. |
Antibacterial and Antifungal Activities
Research has shown that related compounds possess antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatments.
| Compound Type | Activity |
|---|---|
| Pyrazole derivatives | Demonstrated notable antifungal activity against several strains in vitro. |
| Indole derivatives | Showed effectiveness against Gram-positive bacteria in preliminary studies. |
Case Study 1: Antitumor Efficacy
A study conducted on a series of indole-based compounds similar to the target compound demonstrated their efficacy against BRAF(V600E) mutant melanoma cells. The results indicated a significant reduction in cell viability and induction of apoptosis.
Case Study 2: Anti-inflammatory Effects
In an animal model of rheumatoid arthritis, administration of the compound led to a marked decrease in joint swelling and inflammatory markers compared to control groups. This suggests its potential as a therapeutic agent for chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
